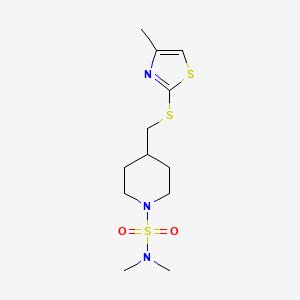
2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide is a compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules. The indole ring is connected to a thioether linkage and an acetamide group, making it a versatile scaffold for drug design and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the substitution of ethyl bromoacetate with sodium thiosulfate to form the Bunte salt, ethyl acetate-2-sodium thiosulfate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrated or halogenated indole derivatives
科学的研究の応用
2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as an inhibitor of RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, making it a candidate for antiviral drug development.
Biological Studies: It has been studied for its effects on respiratory syncytial virus (RSV) and influenza A virus, demonstrating inhibitory activity against these viruses.
Chemical Biology: The compound’s indole scaffold makes it a useful tool for studying protein-ligand interactions and enzyme inhibition.
作用機序
The mechanism of action of 2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide involves its interaction with viral RNA-dependent RNA polymerase (RdRp). The compound inhibits the replication of viral RNA by binding to the RdRp active site, thereby preventing the synthesis of viral RNA . This mechanism is similar to that of other RdRp inhibitors like remdesivir.
類似化合物との比較
Similar Compounds
2-((1H-indol-3-yl)thio)-N-benzyl-acetamide: Another compound with a similar structure that has shown inhibitory activity against SARS-CoV-2 RdRp.
2-((1H-indol-3-yl)thio)-N-phenyl-acetamide: This compound has been studied for its antiviral activity against respiratory syncytial virus and influenza A virus.
Uniqueness
2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity. Its phenethyl group enhances its binding affinity to viral RdRp, making it a promising candidate for antiviral drug development .
特性
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-18(19-11-10-14-6-2-1-3-7-14)13-22-17-12-20-16-9-5-4-8-15(16)17/h1-9,12,20H,10-11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXNPSXJQNJPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2863847.png)
![2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid](/img/structure/B2863849.png)
![N-{[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl}-3-methoxybenzene-1-sulfonamide](/img/structure/B2863854.png)
![1-isopropyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2863856.png)

![2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole](/img/structure/B2863858.png)
![3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2863859.png)


![1-[(3-chlorophenyl)methyl]-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2863862.png)
![3,4-DIFLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE](/img/structure/B2863865.png)
![N-(2,4-difluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2863867.png)
![3-{5-[(Morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol](/img/structure/B2863869.png)
![2-Chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)acetamide](/img/structure/B2863870.png)
